N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

Medicinal Chemistry Cholinesterase Inhibition Structure-Activity Relationship (SAR)

This 3,4-dimethylphenyl oxime offers a unique, non-interchangeable pharmacological profile for cholinesterase SAR studies—distinct from 2,4-dimethyl, 3,5-dimethyl, or halogenated analogs. Essential as a comparator in AChE/BChE selectivity assays and as an analytical reference standard.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 17122-69-9
Cat. No. B090920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide
CAS17122-69-9
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C=NO)C
InChIInChI=1S/C10H12N2O2/c1-7-3-4-9(5-8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+
InChIKeyWDWMUOGEOATZNF-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (CAS 17122-69-9): Chemical Identity and Structural Classification


N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide (CAS 17122-69-9), also designated as 3',4'-Glyoxyloxylidide,2-oxime (8CI) and NSC 106587 [1], is a small-molecule oxime belonging to the broader class of N-substituted 2-hydroxyiminoacetamides. With the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol [1], it is characterized by a core (hydroxyimino)acetamide pharmacophore attached to a 3,4-dimethylphenyl group. This scaffold is recognized in medicinal chemistry for its potential to interact with biological targets, particularly as a ligand for cholinesterases [2].

Why N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide Cannot Be Arbitrarily Substituted by Structural Analogs


Within the class of N-substituted-2-hydroxyiminoacetamides, even minor modifications to the N-phenyl substituent (e.g., the position and number of methyl groups, or the introduction of halogens) have been demonstrated to drastically alter key biological performance parameters, including enzyme inhibition potency (KI) and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) [1]. The specific 3,4-dimethyl substitution pattern on the phenyl ring of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide confers a unique and non-interchangeable pharmacological profile compared to its 2,4-dimethyl, 3,5-dimethyl, or halogenated analogs. Substituting with a seemingly similar compound from the same family will almost certainly yield different, and likely suboptimal, results in assays for cholinesterase inhibition, reactivation, or binding, necessitating compound-specific validation and procurement.

Quantitative Differentiation Guide: N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide vs. Structural Analogs


Positional Isomer Impact: 3,4-Dimethyl vs. 2,4-Dimethyl Substitution

The critical impact of the methyl substitution pattern on the N-phenyl ring is well-established within the N-substituted-2-hydroxyiminoacetamide class. Studies on related oximes confirm that shifting the methyl groups (e.g., from 3,4-dimethyl to 2,4-dimethyl) results in a different spatial orientation and electronic distribution, which can drastically affect binding to biological targets like acetylcholinesterase (AChE) [1]. While direct, publicly available inhibition constants (KI) for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide are currently absent, the class-level SAR data clearly establishes its non-interchangeability with other regioisomers, such as the 2,4-dimethylphenyl analog.

Medicinal Chemistry Cholinesterase Inhibition Structure-Activity Relationship (SAR)

Core Scaffold Differentiation: Hydroxyiminoacetamide vs. Aldoxime Reactivators

A key functional advantage of the uncharged hydroxyiminoacetamide scaffold over conventional, permanently charged pyridinium aldoximes (e.g., 2-PAM, Obidoxime) is its superior potential to cross the blood-brain barrier (BBB) [1]. This property is essential for centrally active antidotes against nerve agents. While not a direct comparison for this specific compound, this class-level inference is critical for procurement decisions: it indicates that the hydroxyiminoacetamide core offers a fundamentally different therapeutic application (CNS exposure) compared to ionic aldoximes.

Medicinal Chemistry Cholinesterase Reactivation Blood-Brain Barrier Penetration

Enzyme Selectivity Profile: BChE vs. AChE Preference in the Class

Class-level studies reveal a general trend for N-substituted-2-hydroxyiminoacetamides to exhibit a higher binding preference for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), often by orders of magnitude [1]. For instance, related compounds in the series showed KI values for BChE ranging from 0.30 μM to 130 μM, compared to 50 μM to 1200 μM for AChE [1]. While the precise KI values for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide are not reported, this class-level trend suggests it may also demonstrate a higher affinity for BChE, making it a potentially more relevant tool compound for studies focused on this enzyme.

Medicinal Chemistry Cholinesterase Selectivity Enzyme Inhibition

Recommended Research and Industrial Applications for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide


Chemical Probe for Cholinesterase (ChE) Structure-Activity Relationship (SAR) Studies

Based on the well-characterized scaffold, N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide serves as a crucial building block for exploring the SAR of N-substituted-2-hydroxyiminoacetamides . Its specific 3,4-dimethylphenyl moiety makes it an essential comparator in any systematic investigation of how modifications to the N-phenyl ring influence binding affinity, selectivity for AChE versus BChE, and the overall inhibitory profile. The absence of published data for this specific compound underscores its value as a tool for generating novel, proprietary SAR data.

Precursor for the Development of Centrally-Acting Therapeutics

The uncharged nature of the hydroxyiminoacetamide core suggests that N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide may possess the physicochemical properties needed to cross the blood-brain barrier (BBB), a characteristic that distinguishes it from conventional ionic oximes like 2-PAM . This makes it a viable starting point or reference compound for developing novel antidotes against organophosphate poisoning with the potential to act within the central nervous system (CNS).

Reference Standard in Analytical and Synthetic Chemistry

As a defined chemical entity with a CAS number (17122-69-9) and known synthetic route via the reaction of 3,4-dimethylphenylamine with glyoxylic acid oxime , this compound is suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) and for validating synthetic procedures for related hydroxyiminoacetamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.